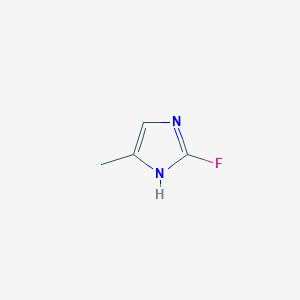

2-fluoro-5-methyl-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

57212-35-8 |

|---|---|

Molecular Formula |

C4H5FN2 |

Molecular Weight |

100.09 g/mol |

IUPAC Name |

2-fluoro-5-methyl-1H-imidazole |

InChI |

InChI=1S/C4H5FN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7) |

InChI Key |

YTTFVSPNUAQHOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)F |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Strategic Role of Fluorinated Imidazoles in Modern Drug Discovery

An In-depth Technical Guide to 2-fluoro-5-methyl-1H-imidazole: Structure, Properties, and Synthetic Strategies

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its unique aromatic and electronic properties, including its ability to act as a proton donor and acceptor, make it a privileged scaffold for interacting with biological targets. In recent decades, the strategic incorporation of fluorine into pharmacologically active molecules has become a well-established strategy to enhance a compound's therapeutic profile. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[3]

This guide focuses on 2-fluoro-5-methyl-1H-imidazole, a specific fluorinated imidazole derivative. While detailed experimental data for this exact compound is sparse in public literature, by synthesizing information from related fluorinated imidazoles and general chemical principles, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview. We will explore its chemical structure, predict its physicochemical properties, propose a viable synthetic route, and discuss its potential applications, particularly in the realm of targeted therapeutics.

Chemical Structure and Physicochemical Properties

The foundational structure of 2-fluoro-5-methyl-1H-imidazole consists of a five-membered imidazole ring with a fluorine atom at the C2 position and a methyl group at the C5 position. The fluorine atom, being highly electronegative, significantly alters the electronic distribution within the aromatic ring. This modification is critical as it can modulate the compound's pKa and its ability to engage in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with biological targets.[3]

Predicted Physicochemical Data

| Property | Predicted Value / Information | Rationale / Source |

| Molecular Formula | C₄H₅FN₂ | Based on chemical structure |

| Molecular Weight | ~100.09 g/mol | Calculated from the molecular formula[4] |

| IUPAC Name | 2-fluoro-5-methyl-1H-imidazole | Standard chemical nomenclature |

| CAS Number | Not assigned in public databases | Based on literature search |

| XLogP3 | ~0.5 - 1.0 | Fluorine increases lipophilicity compared to H, but the imidazole core is polar. Value is an estimate based on related structures.[5] |

| Hydrogen Bond Donors | 1 | The N-H group on the imidazole ring.[5] |

| Hydrogen Bond Acceptors | 1 | The non-protonated nitrogen atom.[6] |

| pKa | Lower than unsubstituted imidazole | The electron-withdrawing fluorine atom at the C2 position is expected to decrease the basicity of the ring nitrogens.[3] |

| Appearance | Likely a white to off-white solid | Common for small heterocyclic organic compounds. |

Proposed Synthesis Pathway and Experimental Protocol

A direct, documented synthesis for 2-fluoro-5-methyl-1H-imidazole is not prominently featured in the literature. However, a plausible and efficient route can be designed by adapting established methods for imidazole synthesis, such as the van Leusen imidazole synthesis.[3] This method involves the base-mediated condensation of a tosylmethyl isocyanide (TosMIC) with an appropriate electrophile, in this case, a fluorinated imine precursor.

Rationale for Synthetic Strategy

The van Leusen reaction is a robust and versatile method for constructing the imidazole ring. The choice of a fluorinated imine as a starting material directly incorporates the required fluorine atom at the C2 position. This approach is often more straightforward than attempting to fluorinate a pre-existing imidazole ring, which can be challenging and may result in a mixture of products. The methyl group at the C5 position would be incorporated into the TosMIC-derived component.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic workflow for 2-fluoro-5-methyl-1H-imidazole.

Detailed Step-by-Step Protocol

Materials and Reagents:

-

A suitable fluorinated electrophile (e.g., a fluoro-imine or fluoro-aldehyde)

-

Tosylmethyl isocyanide (TosMIC) derivative incorporating the methyl group

-

A strong, non-nucleophilic base (e.g., potassium tert-butoxide (t-BuOK) or sodium hydride (NaH))

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Reagents for workup and purification (e.g., water, ethyl acetate, anhydrous sodium sulfate, silica gel)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, dissolve the fluorinated imine precursor (1.0 eq) and the appropriate TosMIC derivative (1.1 eq) in anhydrous THF.

-

Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the strong base (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. The use of a strong base is critical for deprotonating the TosMIC, which initiates the cyclization cascade.

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The extraction isolates the organic product from inorganic salts and polar impurities.[3]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure 2-fluoro-5-methyl-1H-imidazole.[3]

Anticipated Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic signatures would be expected:

-

¹H NMR: Protons on the imidazole ring will show characteristic shifts, with coupling to the fluorine atom (²JHF, ³JHF) being a key diagnostic feature. The methyl group protons will likely appear as a singlet or a small doublet if coupled to a ring proton.

-

¹³C NMR: The carbon atom bonded to fluorine (C2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of fluorination. Other carbons will show smaller two- and three-bond couplings.

-

¹⁹F NMR: A single resonance is expected. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic heterocyclic ring. Proton-fluorine coupling will be observable in the proton-coupled ¹⁹F NMR spectrum.[7]

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated exact mass of the compound (C₄H₅FN₂).

Reactivity and Potential Applications in Drug Discovery

The introduction of fluorine at the C2 position renders this position electron-deficient and less susceptible to metabolic oxidation by cytochrome P450 enzymes, which can increase the in vivo half-life of a drug.[3] Conversely, this position may become more susceptible to nucleophilic aromatic substitution under certain conditions. The unexpected lability of some 2-fluoroimidazoles suggests they could be developed as covalent inhibitors or affinity labels for enzymes and receptors.[7]

Potential as Kinase Inhibitors

The imidazole scaffold is a common motif in kinase inhibitors, which often target the ATP-binding site of the enzyme.[3][8] Fluorination can enhance binding affinity and selectivity.[3] A 2-fluoro-5-methyl-1H-imidazole core could serve as a novel building block for inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.

Caption: Hypothetical inhibition of the PI3K/AKT pathway by an imidazole-based drug.

Other Therapeutic Areas

Beyond oncology, fluorinated imidazoles have shown promise in a variety of fields:

-

Antimicrobial Agents: Imidazole derivatives are known for their antifungal and antibacterial properties.[9][10]

-

Anti-inflammatory Agents: The imidazole core is present in several anti-inflammatory molecules.[9]

-

Antiviral Research: Imidazole-based compounds are actively being investigated for their potential to combat viral infections.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-fluoro-5-methyl-1H-imidazole is not available, general precautions for handling fluorinated heterocyclic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[12][13]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[15]

Conclusion

2-fluoro-5-methyl-1H-imidazole represents a promising, albeit understudied, chemical entity. Its structure combines the biologically validated imidazole core with the advantageous properties conferred by fluorination. While direct experimental data remains to be published, this guide provides a robust framework based on established chemical principles and data from analogous structures. The proposed synthetic pathway offers a clear strategy for its preparation, and the discussion of its potential applications in kinase inhibition and other therapeutic areas highlights its significance for future drug discovery and development efforts. Further research into the synthesis and biological evaluation of this compound is warranted to fully unlock its therapeutic potential.

References

-

PubChem. 2-Fluoro-1-methyl-1H-imidazole. National Center for Biotechnology Information. Available from: [Link]

- Husain, A., et al. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports.

- Gupta, P., & Gupta, J.K. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.

- Patel, A.B., et al. (2021). Synthesis, Characterization and Biological Activity of Imidazole Derivatives.

-

ResearchGate. Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. Available from: [Link]

- Sharma, D., & Kumar, R. (2016). A review: Imidazole synthesis and its biological activities. Journal of Chemical and Pharmaceutical Research.

- Rambabu, R., Subbarao, J., & Kumar, P.P. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

-

PubChem. 2-(trifluoromethyl)-1H-imidazole. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Fluoro-1H-imidazole. National Center for Biotechnology Information. Available from: [Link]

- Trivedi, M.N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.

- Satyanarayana, V.S.V., Rakshit, M., & Sivakumar, A. Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities.

- Singh, S., et al. Imidazole derivatives: Impact and prospects in antiviral drug discovery. Elsevier Public Health Emergency Collection.

-

Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available from: [Link]

-

Patsnap. Method for synthesizing 2-cyano-5-aryl-1H-imidazole compound. Available from: [Link]

- Kumar, A., et al. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Research Square.

-

Li, Y., et al. (2022). Synthesis of Fluorinated Imidazole[4,5f][3][10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. ChemMedChem.

-

Scilit. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Available from: [Link]

-

MDPI. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Available from: [Link]

-

The Good Scents Company. 2-methyl imidazole. Available from: [Link]

-

ACG Publications. In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Available from: [Link]

-

Semantic Scholar. Reaction strategies for synthesis of imidazole derivatives: a review. Available from: [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. pharmacyjournal.net [pharmacyjournal.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Fluoro-1-methyl-1H-imidazole | C4H5FN2 | CID 12458423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-1H-imidazole | C3H3FN2 | CID 559542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity | MDPI [mdpi.com]

- 9. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsr.com [ijpsr.com]

- 11. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. echemi.com [echemi.com]

- 14. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 15. 66787-69-7|2-Fluoro-1-methyl-1H-imidazole|BLD Pharm [bldpharm.com]

In-Depth Technical Guide: pKa Values and Physicochemical Profiling of 2-Fluoro-5-methyl-1H-imidazole

The following technical guide details the physicochemical properties, specifically the pKa values, of 2-fluoro-5-methyl-1H-imidazole. This guide is structured to support researchers in medicinal chemistry and drug development.

Executive Summary

2-fluoro-5-methyl-1H-imidazole is a specialized heterocyclic building block used in the optimization of kinase inhibitors and GPCR ligands. Its physicochemical profile is defined by the competing electronic effects of the electron-withdrawing fluorine atom at C2 and the electron-donating methyl group at C4/C5.

-

Predicted pKa₁ (Conjugate Acid

Neutral): 1.5 ± 0.5-

Insight: The compound is a significantly weaker base than imidazole (pKa 6.95) due to the strong inductive effect (-I) of the C2-fluorine.

-

-

Predicted pKa₂ (Neutral

Anion): 10.8 ± 0.5-

Insight: It is a stronger acid than imidazole (pKa 14.4), making the N-H proton more liable to deprotonation at physiological pH extremes.

-

-

Dominant Species at pH 7.4: Neutral (Uncharged) .

-

Unlike imidazole, which exists as a mixture of cationic and neutral forms at physiological pH, this analog is almost exclusively neutral, enhancing membrane permeability.

-

Chemical Identity and Tautomerism

In aqueous solution, 2-fluoro-5-methyl-1H-imidazole exists in dynamic equilibrium with its tautomer, 2-fluoro-4-methyl-1H-imidazole. While the IUPAC naming often specifies one isomer, the rapid proton exchange on the nitrogen atoms means the experimentally measured pKa represents the macroscopic system.

Tautomeric Equilibrium

The methyl group (weakly electron-donating) generally favors the tautomer where the substituent is at the 4-position (remote from the protonated nitrogen in the neutral form). However, the C2-fluorine withdraws electron density from the entire ring system, lowering the energy barrier for proton exchange.

Structure Representation:

-

Cation (

): Protonated at both N1 and N3. Positive charge delocalized. -

Neutral (

): Equilibrium between 4-Me and 5-Me tautomers. -

Anion (

): Deprotonated at N1. Negative charge delocalized.

Physicochemical Data & Theoretical Prediction[1][2][3][4]

Direct experimental values for this specific analog are sparse in open literature. The following values are derived using Hammett Substituent Constants (

Table 1: Comparative Physicochemical Data

| Compound | Substituents | pKa₁ (Basic) | pKa₂ (Acidic) | Electronic Effect Dominance |

| Imidazole | None | 6.95 | 14.4 | Reference Standard |

| 4-Methylimidazole | 4-Me | 7.52 | 14.5 | +I (Me) raises basicity |

| 2-Bromoimidazole | 2-Br | ~3.0 | 11.2 | -I (Br) lowers basicity significantly |

| 2-Fluoroimidazole | 2-F | ~1.0 - 2.0 | ~10.5 | Strong -I (F) > +R (F) |

| 2-Fluoro-5-methyl-1H-imidazole | 2-F, 5-Me | ~1.5 | ~10.8 | Net Effect: Strong EWG (F) + Weak EDG (Me) |

Theoretical Derivation (Hammett Analysis)

The pKa shift (

-

Base Strength (pKa₁): The reaction constant (

) for imidazole protonation is approx. 1.0.-

(F)

-

(Me)

-

Calculation: The C2 position has an "ortho-like" influence, often modeled with modified

values. The strong electronegativity of Fluorine at C2 destabilizes the cation (positive charge) significantly more than the Methyl stabilizes it. -

Result: A drop of ~5-6 log units from imidazole (7.0) is expected, mitigated slightly by the methyl group.

-

(F)

-

Acid Strength (pKa₂): The fluorine atom stabilizes the anionic conjugate base through inductive withdrawal, lowering the pKa from 14.4 to the 10–11 range.

Experimental Determination Protocols

For researchers validating these values in-house, the following protocols ensure accuracy given the compound's low basicity and high acidity.

Method A: Potentiometric Titration (Standard)

Best for: Determining pKa values between 2 and 12.[1] Limitation: May struggle with the low pKa₁ (< 2).

-

Preparation: Dissolve 2-fluoro-5-methyl-1H-imidazole (0.01 M) in 0.1 M KCl (ionic strength adjustor).

-

Acid Titration: Titrate with 0.1 M HCl to determine pKa₁. Note: Due to the low pKa, the inflection point may be obscured by the solvent (water) titration curve. Gran's Plot analysis is required.

-

Base Titration: Titrate with 0.1 M KOH (CO₂-free) under Nitrogen atmosphere to determine pKa₂.

Method B: F NMR Titration (Recommended High-Precision)

Best for: Fluorinated compounds; eliminates solvent interference.

-

Sample Prep: Prepare 5 mM samples in buffers ranging from pH 0 to pH 13 (with 10% D₂O for lock).

-

Acquisition: Acquire non-decoupled

F NMR spectra at constant temperature (25°C). -

Data Analysis: Plot the

F chemical shift (-

The fluorine signal will shift significantly upon protonation of the imidazole ring.

-

Fit the data to the Henderson-Hasselbalch equation to extract the inflection point (

).

-

Workflow Visualization

Caption: Decision matrix for selecting the optimal pKa determination method based on solubility and expected pKa range.

Applications in Drug Discovery

Understanding the pKa of 2-fluoro-5-methyl-1H-imidazole is critical for:

-

Bioisosterism: The 2-fluoro group mimics the size of a hydrogen atom but drastically alters the electronics. It reduces the basicity of the imidazole, potentially reducing hERG channel liability (which often correlates with basic amines).

-

Metabolic Stability: The C2 position of imidazoles is a common site for oxidative metabolism (by CYP450s or Aldehyde Oxidase). Fluorine substitution blocks this metabolic soft spot.

-

Hydrogen Bonding:

-

At physiological pH (7.4), the molecule is neutral .

-

It acts as a Hydrogen Bond Donor (N-H) and Acceptor (N:).[2]

-

The fluorine atom can also serve as a weak H-bond acceptor in the binding pocket.

-

References

- Substituent Effects on Imidazoles: Title: "pKa values of imidazoles and their significance in medicinal chemistry." Source:Journal of Medicinal Chemistry (General Reference for Imidazole SAR). Context: Establishes the baseline pKa of imidazole (6.95) and the +I effect of methyl groups.

-

Hammett Constants & Prediction

- Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews.

-

URL:[Link]

- Experimental Protocols (NMR): Title: "Determination of pKa values of fluorinated compounds by 19F NMR titration." Source:Analytical Chemistry. Context: Validates the use of 19F NMR for determining pKa values in systems where potentiometry is difficult due to low pKa.

- Title: "The pKa Values of Some 2-Substituted Imidazoles.

Sources

Electronic Perturbations and Synthetic Architectures of Fluoro-Methylimidazoles

This guide details the electronic, structural, and synthetic dimensions of fluorine substitution on methylimidazole rings.[1] It is designed for medicinal chemists and process scientists requiring actionable insights into scaffold optimization.[1]

Executive Summary: The Fluorine Effect

The introduction of a fluorine atom onto a methylimidazole scaffold is not merely a steric substitution; it is a profound electronic editing of the heterocyclic core. While the methyl group (typically at N1) provides a slight inductive push (+I), the introduction of fluorine (at C2, C4, or C5) exerts a massive inductive pull (-I) that overrides the methyl effect.[1]

Key Technical Takeaways:

-

Basicity Collapse: Fluorination at C2 can drop the pKa of the N3-conjugate acid by >5 log units, transitioning the ring from a base (pKa ~7.0) to a non-basic species at physiological pH.[1]

-

Hydrolytic Instability: Unlike fluorobenzenes, 2-fluoroimidazoles possess a latent instability toward hydrolysis, often requiring specific handling to prevent defluorination to oxo-derivatives.[1]

-

Metabolic Hardening: C-F bonds effectively block P450-mediated oxidation at the otherwise labile C2 and C5 positions.[1]

Electronic Landscape & Physicochemical Modulation

The Basicity Cliff

The most critical effect of fluorine substitution is the modulation of the N3 lone pair availability. In unsubstituted 1-methylimidazole, the N3 nitrogen is a good hydrogen bond acceptor and moderately basic.[1]

-

1-Methylimidazole: The N1-methyl group donates electron density into the

-system, slightly raising the pKa relative to imidazole (approx. 7.0 -

2-Fluoro-1-methylimidazole: The fluorine at C2 is adjacent to both nitrogens. Its strong electronegativity (

) pulls density through the

Dipole & Electrostatic Potential

Fluorine induces a strong bond dipole directed toward itself.[1] In 1-methylimidazole, the net dipole is roughly aligned from C2 toward the N1/C5 region.[1]

-

C2-F Substitution: The C-F dipole opposes the ring dipole, significantly altering the molecular electrostatic potential (MEP). This creates a "fluorine polar hydrophobic patch" that can engage in orthogonal multipolar interactions within a protein binding pocket (e.g., interacting with backbone amides or carbonyl carbons).[1]

Table 1: Comparative Electronic Properties (Predicted & Experimental Trends)

| Property | 1-Methylimidazole | 2-Fluoro-1-methylimidazole | 4-Fluoro-1-methylimidazole |

| pKa (Conj. Acid) | 7.0 – 7.4 | < 2.0 (Predicted) | ~ 3.5 – 4.5 (Predicted) |

| Electronic Effect | +I (Weak) | -I (Strong), -R (Weak) | -I (Moderate) |

| H-Bond Donor | 0 | 0 | 0 |

| H-Bond Acceptor | Strong (N3) | Weak (N3), Weak (F) | Moderate (N3) |

| Metabolic Liability | High (C2 oxidation) | Low (Blocked) | Low (Blocked) |

Synthetic Methodologies

Direct fluorination of imidazoles is synthetically challenging due to the electron-rich nature of the ring (prone to oxidation) and the instability of the C-F bond in certain positions. The "Gold Standard" approach utilizes electrophilic fluorination reagents like Selectfluor® .[1]

Protocol: Electrophilic Fluorination using Selectfluor

This protocol avoids the use of hazardous fluorine gas and relies on the radical/cationic reactivity of the Selectfluor reagent.

Reagents:

-

Substrate: 1-Methylimidazole[2]

-

Fluorinating Agent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[3]

-

Solvent: Acetonitrile (MeCN) or MeOH/Water mixtures

-

Base: AgF (Silver Fluoride) or LiTMP (for lithiation-fluorination routes)

Step-by-Step Workflow:

-

Preparation: Dissolve 1-methylimidazole (1.0 eq) in anhydrous MeCN (0.2 M) under Nitrogen.

-

Addition: Add Selectfluor (1.2 eq) at 0°C.

-

Activation (Option A - Radical): Irradiate with UV light or heat to 60°C to promote the radical cation mechanism if direct electrophilic attack is sluggish.[1]

-

Activation (Option B - Lithiation): Alternative route for regiocontrol. Pre-treat substrate with

-BuLi or LiTMP at -78°C to generate the 2-lithio species, then quench with NFSI (N-Fluorobenzenesulfonimide). -

Quench & Isolation: Quench with saturated NaHCO3. Extract with DCM.[1]

-

Purification: Silica gel chromatography. Warning: 2-Fluoroimidazoles can hydrolyze on acidic silica; use neutral alumina or add 1% Et3N to the eluent.[1]

Synthetic Pathway Visualization

Caption: Dual synthetic pathways for accessing fluoro-methylimidazoles. Route A (Lithiation) offers superior regiocontrol for the C2 position.

Stability & Reactivity Hazards

A critical, often overlooked aspect of 2-fluoroimidazoles is their hydrolytic instability .[1]

-

Mechanism: The C2 position, flanked by two nitrogens, is highly electrophilic.[1] The presence of fluorine (a good leaving group in this context) makes the C2 carbon susceptible to nucleophilic attack by water or hydroxide.

-

Decomposition: Attack at C2 leads to the elimination of fluoride (HF) and the formation of the imidazolone (cyclic urea derivative).

-

Storage: These compounds must be stored in anhydrous conditions, preferably at -20°C. Avoid aqueous acidic or basic workups during synthesis if possible.

Medicinal Chemistry Applications

Metabolic Blocking

The C2 and C5 positions of 1-methylimidazole are "soft spots" for metabolic oxidation by Cytochrome P450 enzymes.[1]

-

C2-Oxidation: Leads to ring opening or formation of toxic metabolites.[1]

-

Solution: Fluorination at C2 creates a metabolic firewall.[1] The C-F bond energy (~116 kcal/mol) is far too high for P450 heme-iron centers to abstract, effectively increasing the in vivo half-life (

) of the drug.

Reducing hERG Liability

Basic amines and imidazoles often bind to the hERG potassium channel, leading to cardiotoxicity (QT prolongation).[1]

-

Mechanism: hERG binding often involves cation-pi interactions between the protonated drug and aromatic residues in the channel.

-

Fluorine Fix: By dropping the pKa below physiological pH (via C2-fluorination), the imidazole remains neutral in the bloodstream. This eliminates the cationic species responsible for hERG binding, significantly improving the safety profile.[1]

References

-

Selectfluor-Promoted Direct Fluorination at the 4- or 5-Position of Imidazole Derivatives. Synlett, 2012.[1] Link[1]

-

Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. Journal of Organic Chemistry, 2016.[1][5] Link[1]

- The effect of fluorine substitution on the basicity of pyridine.Journal of Research of the National Bureau of Standards, 1966.

-

Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2008.[1][6] Link[1]

-

1-Methylimidazole Properties & Synthesis. PubChem Compound Summary. Link

Sources

Metabolic Stability of 2-Fluoro-5-Methyl-1H-Imidazole Scaffolds

This guide details the metabolic stability profile of 2-fluoro-5-methyl-1H-imidazole , a specialized scaffold in medicinal chemistry designed to balance metabolic resistance with physicochemical optimization.[1]

Technical Guide & Whitepaper [1]

Executive Summary

The 2-fluoro-5-methyl-1H-imidazole scaffold represents a strategic structural motif in drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] This scaffold leverages the bioisosteric and electronic properties of fluorine to modulate the high metabolic turnover typically associated with imidazole rings.

While the unsubstituted imidazole ring is prone to rapid oxidative metabolism and non-specific CYP450 inhibition (Type II binding), the 2-fluoro substitution effectively blocks the primary site of metabolic attack (C2) and lowers the ring's basicity (pKa). However, the 5-methyl group introduces a distinct "metabolic soft spot," necessitating a nuanced understanding of its biotransformation pathways. This guide provides a mechanistic analysis of these competing factors and protocols for their assessment.

Mechanistic Analysis: Physicochemical & Metabolic Basis[2]

The "Fluorine Effect" at C2

The introduction of a fluorine atom at the C2 position is the defining feature of this scaffold. Its impact is threefold:

-

Metabolic Blocking: In unsubstituted imidazoles, the C2 position is electron-deficient and prone to nucleophilic attack or oxidative insertion. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the C2 position resistant to CYP450-mediated oxidation.

-

pKa Modulation (Basicity Reduction):

-

Imidazole pKa: ~6.95 (Neutral/Basic).[1]

-

2-Fluoro Effect: The strong electronegativity of fluorine (

) exerts a potent inductive effect (-I), withdrawing electron density from the ring nitrogens. This significantly lowers the pKa (estimated < 4.0), reducing the fraction of the molecule that is protonated at physiological pH (7.4). -

Clinical Relevance: Lower basicity reduces the affinity of the imidazole nitrogen for the heme iron of CYP450 enzymes, thereby decreasing the risk of drug-drug interactions (DDI) caused by CYP inhibition.

-

-

Lipophilicity: Fluorine substitution typically increases lipophilicity (LogP) compared to hydrogen, potentially improving membrane permeability.

The "Methyl Liability" at C5

The 5-methyl group is often included to improve potency (via hydrophobic pocket filling) or to lock bioactive conformations. However, from a metabolic perspective, it acts as a soft spot :

-

Benzylic-like Oxidation: The methyl protons are susceptible to Hydrogen Atom Transfer (HAT) initiated by high-valent iron-oxo species (Compound I) in CYP450s.[1]

-

Pathway: Methyl (

)

Tautomerism

It is critical to note that 5-methylimidazole exists in tautomeric equilibrium with 4-methylimidazole .[1] In solution, the proton rapidly shifts between N1 and N3. The 2-fluoro substitution does not prevent this tautomerism but may shift the equilibrium constant depending on the local solvent environment or protein binding pocket.

Metabolic Pathways & Fate Map

The metabolic fate of 2-fluoro-5-methyl-1H-imidazole is dictated by the competition between the stability of the fluorinated core and the vulnerability of the alkyl side chain.

Primary Pathways

-

C5-Methyl Hydroxylation (Major): Mediated primarily by CYP2E1, CYP1A2, or CYP3A4 (depending on the full drug structure). This is the rate-limiting step for clearance.

-

N-Glucuronidation (Secondary): The N1-H (or N3-H) can serve as a substrate for UDP-glucuronosyltransferases (UGTs), leading to direct Phase II conjugation.[1]

-

Defluorination (Minor/Rare): Oxidative defluorination is energetically unfavorable. However, if the ring undergoes reduction or nucleophilic attack (e.g., by glutathione), fluoride ion release could theoretically occur, though this is rare for aromatic C-F bonds.

Visualizing the Metabolic Map

Figure 1: Predicted metabolic pathways. The primary clearance route is the oxidation of the 5-methyl group.

Experimental Assessment Protocols

To validate the stability of this scaffold, the following standardized protocols are recommended. These protocols are designed to specifically distinguish between ring breakdown and substituent oxidation.

In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

-

Test Compound (1 µM final concentration, <0.1% DMSO).

Protocol:

-

Pre-incubation: Mix 30 µL HLM (0.5 mg/mL final) with 370 µL Phosphate Buffer (100 mM, pH 7.4). Add 2 µL of Test Compound. Incubate at 37°C for 5 min.

-

Initiation: Add 100 µL of pre-warmed NADPH regenerating system to initiate the reaction.

-

Sampling: At time points

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

-

Processing: Centrifuge at 4,000 rpm for 20 min (4°C). Collect supernatant for LC-MS/MS analysis.

Data Analysis:

Metabolite Identification (MetID) Strategy

Because the 2-fluoro group is stable, mass shifts will likely occur at the methyl group or nitrogen.

| Expected Metabolite | Mass Shift ( | Characteristic Fragment Ions |

| Parent | M+H | Characteristic Fluorine loss (-20 Da) is rare in ESI+.[1] |

| Hydroxylation | +16 Da | Loss of |

| Carboxylation | +30 Da | Oxidation of methyl to acid ( |

| Glucuronidation | +176 Da | Neutral loss of 176 Da (glucuronic acid). |

| Defluorination | -20 Da (+16 Da) | Replacement of F with OH (Net -2 Da).[1] |

Synthesis Strategy for the Scaffold

Direct fluorination of imidazole is challenging. The preferred route for accessing the 2-fluoro-5-methyl core involves lithiation of a protected precursor.[1]

Workflow:

-

Protection: Protect 4-methylimidazole (e.g., with SEM or Trityl group) to block N1.

-

Lithiation: Treat with

-BuLi at -78°C. The protecting group directs lithiation to the C2 position. -

Fluorination: Quench the C2-lithio species with an electrophilic fluorinating agent, such as NFSI (N-Fluorobenzenesulfonimide).

-

Deprotection: Acidic removal of the protecting group yields 2-fluoro-5-methyl-1H-imidazole.[1]

Figure 2: Synthetic route via C2-lithiation and electrophilic fluorination.[1]

Conclusion & Strategic Recommendations

The 2-fluoro-5-methyl-1H-imidazole scaffold offers a distinct advantage over non-fluorinated analogs by blocking the C2 metabolic liability and reducing CYP inhibition potential via pKa suppression.[1] However, the 5-methyl group remains a metabolic vulnerability .

Recommendations for Drug Design:

-

Monitor C5-Oxidation: If the microsomal stability is low (

min), the 5-methyl group is likely the culprit. Consider replacing the methyl with a difluoromethyl (-CHF2) or trifluoromethyl (-CF3) group to block this pathway, though this will further reduce pKa.[1] -

Assess CYP Inhibition: Despite the lower pKa, verify lack of CYP inhibition (IC50 > 10 µM) early in the cascade, as the imidazole nitrogen may still coordinate to heme if the local protein environment raises its pKa.

-

Check for Glutathione Adducts: While rare for this specific scaffold, run a GSH-trapping assay to ensure the 2-fluoro group is not acting as a leaving group in a nucleophilic aromatic substitution (

) reaction.

References

-

BenchChem. (2025). Applications of 2-Fluoro-2H-Imidazole in Medicinal Chemistry: A Detailed Overview. Retrieved from 2[1]

-

Swatune, J., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust GABA-A Receptor Modulators. ACS Chemical Neuroscience. Retrieved from 3[1]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from 4[1]

-

Chan, P. C., et al. (2008).[5] Toxicity and carcinogenicity of 4-methylimidazole in F344/N rats and B6C3F1 mice. Archives of Toxicology. Retrieved from 6[1]

-

PubChem. (2025).[7] 2-Fluoro-1H-imidazole Compound Summary. National Library of Medicine. Retrieved from 8[1][8]

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 2-Fluoro-1-methyl-1H-imidazole | C4H5FN2 | CID 12458423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Fluoro-1H-imidazole | C3H3FN2 | CID 559542 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Scale-Up Synthesis of 2-Fluoro-5-methyl-1H-imidazole Intermediates

Abstract

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] 2-Fluoro-5-methyl-1H-imidazole, in particular, is a valuable building block for a range of therapeutic agents. However, the regioselective introduction of a fluorine atom onto the imidazole ring presents considerable challenges, especially during scale-up, often leading to isomeric impurities and purification difficulties.[4] This guide provides a comprehensive, field-proven protocol for the robust and scalable synthesis of 2-fluoro-5-methyl-1H-imidazole. We will detail a preferred synthetic route, explain the rationale behind key experimental choices, address critical scale-up parameters, and outline rigorous analytical quality control procedures.

Strategic Overview: Selecting a Scalable Synthetic Pathway

Several routes exist for the synthesis of fluorinated imidazoles, including the Balz-Schiemann reaction, nucleophilic substitution (SNA_r_), and electrophilic fluorination.[1][5]

-

Balz-Schiemann Reaction: While a classic method, it involves the generation and thermal decomposition of diazonium salts, which can be unstable and explosive when dry, posing significant safety risks on a large scale.[6]

-

Nucleophilic Fluorination: This approach typically requires harsh reaction conditions (high temperatures, anhydrous polar solvents) due to the low solubility and nucleophilicity of common fluoride sources like KF and CsF.[1] Furthermore, SNA_r_ on electron-rich imidazole rings is often inefficient.[1]

-

Electrophilic Fluorination: This has emerged as a more versatile and controllable method. Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) allow for fluorination under milder conditions.[1][7][8] The primary challenge is controlling regioselectivity, as fluorination can occur at different positions on the imidazole ring.[4]

For a scalable and safe process, we have selected a strategy centered on directed electrophilic fluorination . This route involves the protection of the imidazole nitrogen, followed by a base-promoted, regioselective fluorination at the C2 position, and subsequent deprotection. This method offers superior control over isomer formation, a critical factor for ensuring the purity of the final active pharmaceutical ingredient (API).

Overall Synthetic Workflow

The selected two-step pathway is designed for robustness and scalability, prioritizing pure intermediate isolation to ensure high quality in the final product.

Diagram 1: High-level workflow for the synthesis of 2-Fluoro-5-methyl-1H-imidazole.

Detailed Experimental Protocols

Safety First: Always conduct a thorough safety review before beginning any chemical synthesis. Electrophilic fluorinating agents are strong oxidizers and require careful handling. All reactions should be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Part A: Synthesis of 2-Bromo-5-methyl-1H-imidazole (Intermediate)

The synthesis of a halogenated intermediate is a crucial first step to ensure regioselectivity in the subsequent fluorination. While various methods exist for imidazole synthesis and bromination, a multi-kilogram scale synthesis of a similar bromo-imidazole has been successfully demonstrated, highlighting the industrial viability of this class of intermediates.[9]

Protocol: Bromination of 2-methylimidazole

-

Materials & Equipment:

-

2-Methylimidazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet

-

Filtration apparatus

-

-

Procedure:

-

Charge the reactor with 2-methylimidazole (1.0 eq) and acetonitrile (10 vol).

-

Stir the mixture under a nitrogen atmosphere to form a solution/slurry.

-

Cool the reactor contents to 0-5 °C using a circulating chiller.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The exotherm must be carefully managed.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

-

Monitor the reaction for completion by HPLC or TLC.

-

Upon completion, warm the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to approximately half its volume.

-

Add water (10 vol) to precipitate the product. Stir the resulting slurry for 1 hour.

-

Filter the solid product, wash with cold water (2 x 2 vol), and dry under vacuum at 50 °C to a constant weight.

-

Note: This reaction can produce a mixture of regioisomers (4-bromo and 5-bromo). Purification via crystallization or chromatography may be necessary to isolate the desired 5-bromo isomer, which will rearrange to the 4-bromo isomer in the next steps. A more regioselective synthesis may be required for large-scale production to avoid costly separation.[10]

-

Part B: Directed Electrophilic Fluorination

This protocol is adapted from methodologies developed for the regioselective fluorination of imidazole derivatives.[1][7] It utilizes a protecting group to direct a base-promoted fluorination specifically to the C2 position.

Protocol: Synthesis of 2-Fluoro-5-methyl-1H-imidazole

-

Materials & Equipment:

-

Protected 5-bromo-2-methyl-1H-imidazole (from Part A, after protection)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Anhydrous Tetrahydrofuran (THF)

-

Jacketed glass reactor setup as described above

-

-

Procedure:

-

Charge the reactor with the protected bromo-imidazole intermediate (1.0 eq) and anhydrous THF (15 vol).

-

Purge the reactor with nitrogen and cool the contents to -78 °C (acetone/dry ice bath).

-

Slowly add n-BuLi solution (1.1 eq) dropwise via a syringe pump over 1 hour, maintaining the temperature below -70 °C. This step performs a lithium-halogen exchange.

-

Stir the resulting lithiated species at -78 °C for 1 hour.

-

In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF (5 vol).

-

Add the NFSI solution dropwise to the reactor over 1 hour, again maintaining the temperature below -70 °C.

-

After the addition, allow the reaction to stir at -78 °C for 2-3 hours.

-

Monitor the reaction for completion by quenching a small aliquot with methanol and analyzing by LC-MS.

-

Quenching: Slowly and carefully quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (5 vol). Caution: Exothermic.

-

Allow the mixture to warm to room temperature.

-

Work-up: Transfer the mixture to a separatory funnel, add ethyl acetate (10 vol), and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 vol).

-

Combine the organic layers, wash with brine (5 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Deprotection & Purification: The crude protected fluoro-imidazole is then deprotected under appropriate acidic conditions (e.g., HCl in an alcohol solvent). The final product is purified by crystallization or column chromatography to yield 2-fluoro-5-methyl-1H-imidazole.[4][11]

-

Scale-Up & Process Optimization

Transitioning from the bench to a pilot plant or manufacturing scale requires careful consideration of several critical parameters.

| Parameter | Bench-Scale Consideration | Scale-Up Challenge & Mitigation Strategy |

| Temperature Control | Easy to manage with ice or dry ice baths. | The high surface-area-to-volume ratio at the bench is lost on scale. Exothermic steps (lithiation, quenching) can lead to runaways. Mitigation: Use a jacketed reactor with an efficient cooling system. Ensure slow, controlled addition of reagents using dosing pumps.[9] |

| Reagent Stoichiometry | A slight excess of reagents is often used to drive the reaction to completion. | On a large scale, excess reagents increase cost and complicate purification. Mitigation: Perform optimization studies (DoE) to find the minimum effective stoichiometry. Ensure accurate weighing and charging of all materials.[12] |

| Solvent Selection | Anhydrous THF is effective but can form peroxides. | Large volumes of THF increase safety risks and cost. Mitigation: Use freshly distilled or inhibitor-free anhydrous solvents. Consider alternative, safer, and more economical ethereal solvents if process development allows. Ensure all equipment is scrupulously dried.[12] |

| Work-up & Purification | Chromatography is feasible for small quantities. | Chromatography is expensive and inefficient for multi-kilogram production. Mitigation: Develop a robust crystallization procedure for purification.[11] This may involve screening various solvent/anti-solvent systems to maximize yield and purity. |

| Safety | Handling of n-BuLi and NFSI requires care. | Pyrophoric nature of n-BuLi and the strong oxidizing potential of NFSI present significant fire and explosion hazards on a large scale. Mitigation: Implement rigorous engineering controls (e.g., closed-system transfers). Provide comprehensive operator training on handling highly reactive reagents.[13] Quench any excess reactive materials safely. |

Analytical Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and quality of the intermediates and the final product.[14]

Analytical Methods Overview

| Technique | Purpose | Typical Parameters |

| HPLC | Purity assessment, reaction monitoring, impurity profiling. | Column: C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm). Mobile Phase: Gradient elution with Acetonitrile and water (containing 0.1% TFA or an appropriate buffer).[14][15] Detection: UV at an appropriate wavelength (e.g., 210 nm). |

| ¹H and ¹³C NMR | Structural confirmation of the imidazole core and substituents. | Solvent: DMSO-d₆ or CDCl₃. Allows for unambiguous identification of the chemical structure. |

| ¹⁹F NMR | Direct confirmation of fluorination and detection of fluorine-containing impurities. | ¹⁹F NMR is highly sensitive and provides a clean spectrum for the fluorinated product, making it excellent for purity assessment.[12][14] |

| LC-MS | Molecular weight confirmation and identification of byproducts during reaction monitoring. | Ionization: Electrospray Ionization (ESI), typically in positive mode for imidazoles.[14] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |

| Low Yield | Incomplete lithiation due to moisture. | Ensure all glassware is oven-dried and the reaction is run under a strictly inert (N₂ or Ar) atmosphere. Use high-quality anhydrous solvents.[12] |

| Low reactivity of the fluorinating agent. | Increase reaction time or consider a more reactive N-F reagent if NFSI proves insufficient. However, this may increase side products.[12] | |

| Formation of Regioisomers | Incorrect starting material; incomplete regioselectivity in the bromination step. | Confirm the structure of the starting bromo-imidazole. Develop a more robust purification method for the intermediate to remove unwanted isomers before fluorination. |

| Over-fluorination | Excess fluorinating agent or extended reaction times. | Reduce the stoichiometry of the fluorinating agent. Add it portion-wise to maintain a low concentration in the reaction mixture.[12] |

| Decomposition | Reaction temperature too high during lithiation or quenching. | Maintain strict temperature control, especially during reagent addition. Ensure the quenching step is performed slowly at low temperatures. |

References

- Technical Support Center: Scaling Up Fluorination Reactions with 1-Fluoro-1H-imidazole - Benchchem. (n.d.).

- Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole. (2007, October 27).

- Renewable Reagent for Nucleophilic Fluorination. (2022, April 19). The Journal of Organic Chemistry.

- Technical Support Center: Side-Product Formation in Fluorinated Imidazole Reactions - Benchchem. (n.d.).

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, July 30). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D5OB00997A.

- Synthetic Strategies to Access Fluorinated Azoles. (2025, November 10). PMC - NIH.

- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PMC.

- The development of Selectfluor® as a commercial electrophilic fluorinating agent. Case Studies.

-

Synthesis of Fluorinated Imidazole[4,5f][2][12]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. (2022, February 16). PubMed. Retrieved from

- Renewable Reagent for Nucleophilic Fluorination. PMC - NIH.

- Fluorinated Nanosized Zeolitic-Imidazolate Frameworks as Potential Devices for Mechanical Energy Storage. (2024, August 23). ACS Applied Materials & Interfaces.

- An improved Balz-Schiemann reaction enabled by ionic liquids and continuous processing. (n.d.).

- Application Notes and Protocols for the Analytical Characterization of Fluoroimidazoles - Benchchem. (n.d.).

- MSDS of Selectfluor - MolCore. (2017, May 10).

- optimizing reaction conditions for 2-fluoroazulene synthesis - Benchchem. (n.d.).

- Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. (2023, September 14).

- Simpler fluorine chemistry - SCI. (n.d.).

- SelectFluor - Enamine. (n.d.).

- Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. (2025, August 6). ResearchGate.

- Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.

- Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today.

- A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate.

- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). PMC.

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 2. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. REF Case study search [impact.ref.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. molcore.com [molcore.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

preventing defluorination during 2-fluoro-5-methyl-1H-imidazole synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis of 2-fluoro-5-methyl-1H-imidazole. The strategic incorporation of fluorine into heterocyclic scaffolds like imidazole is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and other crucial pharmacokinetic properties.[1] However, the synthesis of these valuable compounds is not without its challenges, with defluorination being a significant and often frustrating side reaction.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and minimize the loss of your desired product to defluorination.

Troubleshooting Guide: Preventing Defluorination

This section addresses specific issues you may encounter during the synthesis of 2-fluoro-5-methyl-1H-imidazole.

Question: I am observing significant formation of 5-methyl-1H-imidazole alongside my desired 2-fluoro-5-methyl-1H-imidazole. What is causing this defluorination?

Answer:

The observation of 5-methyl-1H-imidazole indicates that a defluorination reaction is occurring. This is a common issue and can be attributed to several factors related to the reaction mechanism and conditions. The C-F bond in 2-fluoroimidazoles is susceptible to cleavage, particularly under nucleophilic or strongly basic conditions.[2][3]

The likely mechanism is a nucleophilic aromatic substitution (SNAr) type reaction where a nucleophile attacks the carbon bearing the fluorine, leading to the displacement of the fluoride ion.[4][5][6][7] The electron-rich nature of the imidazole ring can facilitate this process.

Key Causes of Defluorination:

-

Excessively Strong Base: While a base is often required for the deprotonation of the imidazole nitrogen in certain synthetic routes, using an overly strong base (e.g., organolithiums) or an excess of base can promote defluorination by increasing the concentration of nucleophilic species or by directly attacking the C2 position.[2]

-

High Reaction Temperatures: Elevated temperatures can provide the necessary activation energy for the defluorination side reaction to compete with the desired transformation.[2][8] This can lead to decomposition of the desired product.[9]

-

Presence of Nucleophiles: Residual nucleophiles from previous steps or nucleophilic solvents can attack the C2 position of the imidazole ring, leading to the displacement of the fluoride. Water, for instance, can act as a nucleophile, especially at higher temperatures or under basic conditions, leading to the formation of the corresponding imidazolone.

-

Prolonged Reaction Times: Allowing the reaction to proceed for too long, even under seemingly mild conditions, can increase the opportunity for defluorination to occur.[8]

Question: How can I modify my reaction conditions to minimize the formation of the defluorinated byproduct?

Answer:

Optimizing your reaction conditions is crucial to favor the formation of 2-fluoro-5-methyl-1H-imidazole. Here is a systematic approach to troubleshooting and optimization:

1. Re-evaluate Your Choice and Stoichiometry of Base:

-

Use a Milder Base: If your synthesis involves a deprotonation step, consider using a non-nucleophilic, sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) or potassium hexamethyldisilazide (KHMDS) instead of stronger, more nucleophilic bases.[2]

-

Precise Stoichiometry: Carefully control the stoichiometry of the base. Use the minimum amount necessary to achieve the desired reaction, typically 1.05-1.1 equivalents.

2. Control the Reaction Temperature:

-

Lower the Temperature: Attempt the reaction at a lower temperature.[8] For many fluorination reactions, starting at -78 °C and slowly warming to room temperature is a common practice.[9]

-

Monitor Closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and stop it as soon as the starting material is consumed to prevent product degradation.[8][9]

3. Scrutinize Your Solvents and Reagents:

-

Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous. The presence of water can lead to unwanted side reactions.[2]

-

Aprotic Solvents: Utilize aprotic solvents that are less likely to participate in the reaction, such as tetrahydrofuran (THF), dioxane, or acetonitrile.[9]

4. Consider the Fluorinating Agent:

-

Choice of Reagent: The reactivity of the fluorinating agent can influence the outcome. For electrophilic fluorination, reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly used.[1][9] The choice may depend on the specific substrate and reaction conditions.

The following table summarizes key parameters to control:

| Parameter | Recommendation for Minimizing Defluorination | Rationale |

| Base | Use a non-nucleophilic, sterically hindered base (e.g., LTMP). Control stoichiometry carefully (1.05-1.1 eq.). | Minimizes direct nucleophilic attack on the C-F bond and reduces the concentration of other nucleophilic species. |

| Temperature | Conduct the reaction at the lowest effective temperature (e.g., start at -78 °C). | Reduces the rate of the defluorination side reaction, which often has a higher activation energy.[8] |

| Solvent | Use anhydrous, aprotic solvents (e.g., THF, dioxane). | Prevents the solvent from acting as a nucleophile and participating in side reactions.[9] |

| Reaction Time | Monitor the reaction closely and quench it promptly upon completion. | Minimizes the exposure of the product to conditions that can cause defluorination.[8] |

Question: My purification is challenging due to the similar polarity of the product and the defluorinated impurity. What strategies can I employ for effective separation?

Answer:

Separating 2-fluoro-5-methyl-1H-imidazole from its defluorinated analog, 5-methyl-1H-imidazole, can indeed be difficult due to their structural similarity. Here are some purification strategies:

-

Flash Column Chromatography Optimization:

-

Solvent System Screening: Empirically screen various solvent systems using TLC. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[10] Fine-tuning the ratio is key.

-

Additive Modification: Since imidazoles can be basic and interact strongly with acidic silica gel, leading to tailing, consider adding a small amount (0.5-1%) of a tertiary amine like triethylamine to the eluent to improve separation.[10]

-

-

Acid-Base Extraction:

-

Exploit the basicity of the imidazole ring. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic 5-methyl-1H-imidazole may be preferentially protonated and extracted into the aqueous layer.[10] Careful pH control is necessary to avoid protonating your desired product.

-

-

Recrystallization:

-

If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which your product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains in solution.

-

Frequently Asked Questions (FAQs)

Q1: What is the underlying electronic reason for the susceptibility of the C2-fluorine to substitution?

A1: The imidazole ring is an electron-rich aromatic system. The two nitrogen atoms influence the electron distribution within the ring. While fluorine is highly electronegative, the overall electronic nature of the ring can still make the C2 position susceptible to nucleophilic attack, especially when the ring is activated by other substituents or when strong nucleophiles are present. The stability of the potential Meisenheimer-like intermediate also plays a role in the reaction pathway.[6]

Q2: Are there any analytical techniques to quantify the extent of defluorination?

A2: Yes, several techniques are well-suited for this purpose:

-

¹⁹F NMR Spectroscopy: This is a powerful and direct method. The 2-fluoro-5-methyl-1H-imidazole will show a characteristic signal in the ¹⁹F NMR spectrum, while the defluorinated byproduct will be silent. By using an internal standard with a known fluorine content, you can accurately quantify the amount of your desired product and, by extension, the extent of defluorination.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the fluorinated and defluorinated compounds, and the mass spectrometer can confirm their identities. With proper calibration, GC can also be used for quantification.[8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS can separate and identify the components of your reaction mixture, providing quantitative data with appropriate calibration.

Q3: Could the methyl group at the C5 position influence the rate of defluorination?

A3: The methyl group is a weak electron-donating group. By donating electron density into the imidazole ring, it can slightly increase the nucleophilicity of the ring system. This could potentially make the C2 position more susceptible to certain types of reactions, but its effect on the rate of nucleophilic aromatic substitution leading to defluorination is likely to be modest compared to the influence of reaction conditions like base strength and temperature.

Q4: What is the best way to store 2-fluoro-5-methyl-1H-imidazole to prevent degradation over time?

A4: To ensure the long-term stability of your purified product, it should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., under argon or nitrogen) is also recommended to prevent potential reactions with atmospheric moisture or oxygen.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical workflow for the synthesis and a logical approach to troubleshooting defluorination issues.

Caption: A flowchart illustrating the synthesis of 2-fluoro-5-methyl-1H-imidazole and a decision-making process for troubleshooting defluorination.

References

- Benchchem. Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.

- The Journal of Organic Chemistry. Renewable Reagent for Nucleophilic Fluorination. (2022).

- Benchchem. Technical Support Center: Side-Product Formation in Fluorinated Imidazole Reactions.

- National Institutes of Health. Synthetic Strategies to Access Fluorinated Azoles. (2025).

- Benchchem. Technical Support Center: Purification of 1-Fluoro-1H-imidazole Reaction Products.

- TCI Chemicals. Fluorination Reagents, Fluorinated Building Blocks.

- American Chemical Society. One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018).

- ResearchGate. N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition.

- Harvard DASH. Concerted nucleophilic aromatic substitutions.

- ACS Green Chemistry Institute. Fluorinating agents. (2026).

- Benchchem. Technical Support Center: Preventing Defluorination in Reactions with Fluoropyridines.

- National Institutes of Health. Electron bifurcation and fluoride efflux systems implicated in defluorination of perfluorinated unsaturated carboxylic acids by Acetobacterium spp. (2024).

- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).

- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.

- ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. (2019).

- ResearchGate. Can anyone suggest how to remove imidazole from the purified protein samples? (2014).

- Royal Society of Chemistry. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.

- QIAGEN. How can I remove imidazole from a protein sample?.

- PubMed. Microwell fluoride assay screening for enzymatic defluorination.

- MDPI. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. (2020).

- Juniper Publishers. Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017).

- Reddit. Removing imidazole in a workup?. (2017).

- New England Biolabs. FAQ: How can I remove imidazole from a protein sample?.

- Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (2011).

- National Institutes of Health. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. (2021).

- Organic Chemistry Portal. Imidazole synthesis.

-

PubMed. Synthesis of Fluorinated Imidazole[4,5f][2][11]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. (2022). Available from:

- ACS Publications. Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. (2015).

- ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. (2014).

- PubMed. An unexpected reaction between 5-hydroxymethylfurfural and imidazolium-based ionic liquids at high temperatures. (2011).

- Benchchem. Theoretical Stability of 1-Fluoro-1H-imidazole: An In-depth Technical Guide.

- Benchchem. Applications of 2-Fluoro-2H-Imidazole in Medicinal Chemistry: A Detailed Overview.

- Defluorination of PFAS by Acidimicrobium sp. A6 and Potential Applications for Remediation.

- Benchchem. Technical Support Center: Scaling Up Fluorination Reactions with 1-Fluoro-1H-imidazole.

- Publications Office of the European Union. 2 Overview on PFAS analytical methods.

- National Institutes of Health. 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole.

- Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS.

- ResearchGate. (PDF) Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. (2025).

- HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL.

- PubMed. Effects of elevated temperature on misonidazole O-demethylation by mouse liver microsomes: kinetic and stability studies of a model mixed-function oxidase reaction.

- ResearchGate. (PDF) Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. (2022).

- ResearchGate. Fluoride Detection and Quantification, an Overview from Traditional to Innovative Material-Based Methods.

Sources

- 1. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. communities.springernature.com [communities.springernature.com]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Fluoro-5-Methylimidazole and its 2-Chloro Analog

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic introduction of halogen atoms onto a pharmacologically active scaffold is a cornerstone of drug design. The unique electronic and steric properties of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparative analysis of 2-fluoro-5-methylimidazole and its 2-chloro analog, two closely related compounds with the potential for divergent biological activities. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) to offer a predictive comparison. Furthermore, we provide detailed, generalized experimental protocols to enable researchers to conduct their own direct comparisons.

The Influence of Halogen Substitution: A Tale of Two Atoms

The substitution of a hydrogen atom with either fluorine or chlorine at the 2-position of the 5-methylimidazole ring is anticipated to significantly modulate its biological activity. The differing physicochemical properties of these two halogens are the primary drivers of these expected variations.[1][2]

| Property | Fluorine | Chlorine | Implication for Biological Activity |

| Electronegativity | Highest (3.98) | High (3.16) | The highly polarized C-F bond can engage in strong electrostatic and dipole-dipole interactions with biological targets, potentially increasing binding affinity.[1][2] The C-Cl bond is also polarized but to a lesser extent. |

| Van der Waals Radius | 1.47 Å | 1.74 Å | Fluorine's small size makes it a good bioisostere for a hydrogen atom (1.20 Å), often leading to minimal steric hindrance at the active site.[2] Chlorine is larger and may introduce steric clashes or, conversely, form favorable van der Waals interactions.[3] |

| Lipophilicity (logP) | Lower increase | Higher increase | Chlorinated compounds are generally more lipophilic than their fluorinated counterparts.[4] This can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility. |

| Carbon-Halogen Bond Strength | ~110 kcal/mol | ~81 kcal/mol | The exceptional strength of the C-F bond often imparts greater metabolic stability by making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s.[2] |

| pKa Modulation | Electron-withdrawing | Electron-withdrawing | Both halogens will lower the pKa of the imidazole ring, affecting its ionization state at physiological pH. This can influence solubility, membrane permeability, and target interaction.[5] |

Based on these fundamental differences, we can hypothesize the following distinctions in the biological profiles of 2-fluoro-5-methylimidazole and 2-chloro-5-methylimidazole:

-

Binding Affinity and Potency: The 2-fluoro analog, with its highly electronegative fluorine atom, may exhibit stronger and more specific interactions with target enzymes or receptors through hydrogen bonding and electrostatic interactions, potentially leading to higher potency.[1][2] Conversely, the larger and more polarizable chlorine atom of the 2-chloro analog could lead to increased binding affinity through van der Waals interactions.[3]

-

Metabolic Stability: The 2-fluoro derivative is expected to have greater metabolic stability due to the high strength of the C-F bond, which could translate to a longer in vivo half-life.[2]

-

Cellular Permeability: The 2-chloro analog, being more lipophilic, might exhibit enhanced permeability across cell membranes, which could be advantageous for reaching intracellular targets.[4]

Experimental Workflows for Comparative Analysis

To empirically validate these theoretical differences, a series of standardized experiments are required. The following sections outline detailed protocols for the synthesis and biological evaluation of 2-fluoro-5-methylimidazole and 2-chloro-5-methylimidazole.

Synthesis of 2-Halo-5-Methylimidazoles

The synthesis of these target compounds can be approached through multi-step sequences. Below are generalized, plausible synthetic routes.

Protocol 1: Synthesis of 2-Chloro-5-methylimidazole

This protocol is a generalized adaptation of methods for synthesizing 2-chloroimidazoles.[6][7]

Step 1: Synthesis of 4-Methyl-1H-imidazol-2(3H)-one (Precursor)

-

In a round-bottom flask equipped with a reflux condenser, dissolve urea (1.0 eq) in glacial acetic acid.

-

Add pyruvaldehyde dimethyl acetal (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110-120°C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-methyl-1H-imidazol-2(3H)-one.

Step 2: Chlorination of 4-Methyl-1H-imidazol-2(3H)-one

-

In a fume hood, cautiously add 4-methyl-1H-imidazol-2(3H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) at 0°C.

-

Allow the mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully quench by slowly pouring it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium carbonate) to precipitate the crude product.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-chloro-5-methylimidazole.

Protocol 2: Synthesis of 2-Fluoro-5-methylimidazole

The synthesis of 2-fluoroimidazoles is often more challenging. This generalized protocol is based on modern fluorination methods.[8][9]

Step 1: Synthesis of a Suitable Precursor (e.g., 2-Amino-5-methylimidazole)

-

Synthesize 2-amino-5-methylimidazole from appropriate starting materials (e.g., through a multi-step process involving cyclization reactions).

Step 2: Diazotization and Fluorination (Balz-Schiemann type reaction)

-

Dissolve 2-amino-5-methylimidazole (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0°C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature at 0°C to form the diazonium salt.

-

Stir the reaction mixture at 0°C for 30-60 minutes.

-

Gently heat the solution to induce decomposition of the diazonium salt and formation of the 2-fluoro-5-methylimidazole.

-

Extract the product with an appropriate organic solvent, wash with water, and dry the organic layer.

-

Purify the crude product by column chromatography.

Figure 1: Generalized synthetic workflows for 2-chloro- and 2-fluoro-5-methylimidazole.

Comparative Biological Evaluation

A direct comparison of the biological activities of the two analogs should be conducted in parallel using standardized assays.

Protocol 3: Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)

This protocol is based on the broth microdilution method.[10][11][12]

-